N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide
Description
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide is a synthetic organic compound that features a benzofuran ring fused with a pyrazine carboxamide moiety
Properties
IUPAC Name |
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFN3O2/c14-8-3-7-11(6-20-12(7)4-9(8)15)18-13(19)10-5-16-1-2-17-10/h1-5,11H,6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKFQOUYOXASGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)F)Br)NC(=O)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting with a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions. For instance, bromination and fluorination can be introduced via electrophilic aromatic substitution reactions.
Attachment of the Pyrazine Carboxamide: The pyrazine ring can be synthesized separately and then coupled with the benzofuran derivative through amide bond formation. This step often involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This includes:
Controlled Temperature and Pressure: Ensuring the reactions occur at optimal temperatures and pressures to favor the desired product.
Purification Techniques: Utilizing methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxamide group to an amine.
Substitution: Halogen atoms (bromo and fluoro) in the benzofuran ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or other nucleophilic substitution conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies might focus on its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide
- N-(5-bromo-6-methyl-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide
Uniqueness
Compared to similar compounds, N-(5-bromo-6-fluoro-2,3-dihydro-1-benzofuran-3-yl)pyrazine-2-carboxamide is unique due to the specific combination of bromine and fluorine substituents on the benzofuran ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
